2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a bromobenzyl group, and a pyridinylmethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the thiazole ring. Finally, the pyridinylmethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide), and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and bromobenzyl group can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The pyridinylmethyl group may further enhance binding affinity and specificity by interacting with additional sites on the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a methyl group instead of bromine.
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromobenzyl group in 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS2/c19-15-5-3-13(4-6-15)11-24-18-22-16(12-25-18)8-17(23)21-10-14-2-1-7-20-9-14/h1-7,9,12H,8,10-11H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQSSIXPLVDNMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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